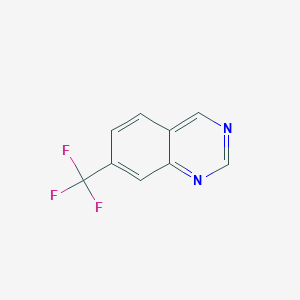
7-(Trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinazoline can be achieved through various methods. One common approach involves the oxidative cyclization of 2,2,2-trifluoro-N-benzyl-N’-arylacetimidamides using iodine/potassium iodide as a catalyst . This method is efficient and provides good yields. Another method involves the condensation of 2-aminobenzylamine with benzaldehydes or benzyl alcohols under oxidative conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)quinazoline involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of Werner helicase, an enzyme involved in DNA repair . By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The trifluoromethyl group enhances the binding affinity and specificity of the compound to its target, making it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Another EGFR inhibitor with a quinazoline core structure.
Afatinib: A multi-kinase inhibitor with a quinazoline scaffold.
Comparison: 7-(Trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives. This modification allows for better pharmacokinetic properties and increased potency in targeting specific molecular pathways .
Propiedades
Fórmula molecular |
C9H5F3N2 |
|---|---|
Peso molecular |
198.14 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-2-1-6-4-13-5-14-8(6)3-7/h1-5H |
Clave InChI |
JBRWPSRNDWASJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=CN=C2C=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



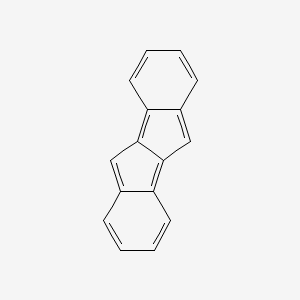

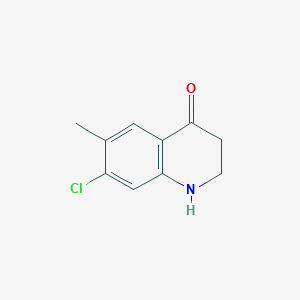
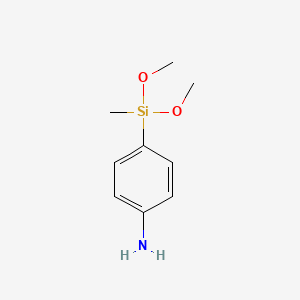
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
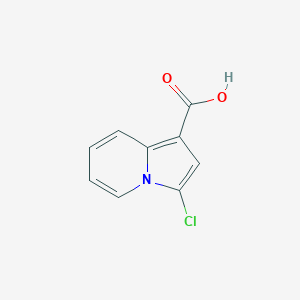
![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)


![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)

